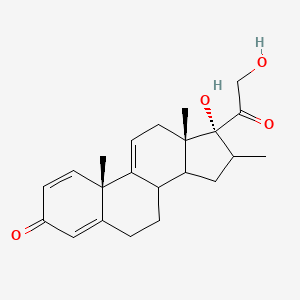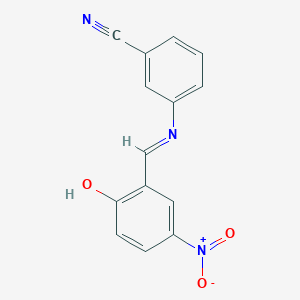
Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN) and a 2-hydroxy-5-nitrobenzylidenamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- can be achieved through several methods. One common approach involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzonitrile. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Benzonitrile: A simpler nitrile compound with a benzene ring and a nitrile group.
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-.
3-Aminobenzonitrile: Another precursor used in the synthesis of the target compound.
Uniqueness: Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- is unique due to the presence of both hydroxy and nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H9N3O3 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9N3O3/c15-8-10-2-1-3-12(6-10)16-9-11-7-13(17(19)20)4-5-14(11)18/h1-7,9,18H |
Clave InChI |
JHWIEAFZLFHCJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
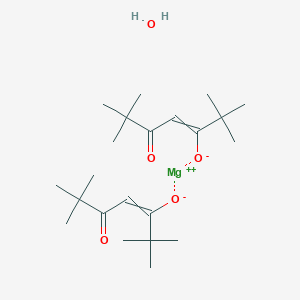
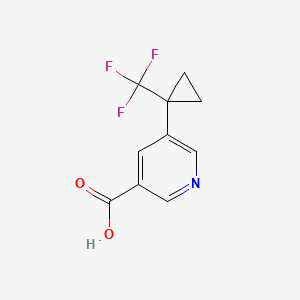
![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)


![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
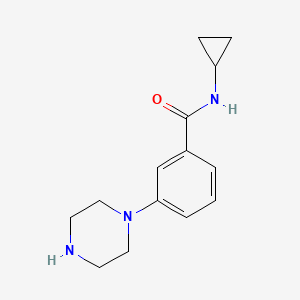
![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)
![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)
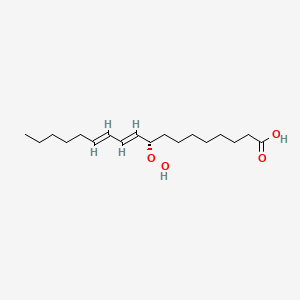
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)
